Cas no 1024255-13-7 (2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione)
![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione structure](https://ja.kuujia.com/scimg/cas/1024255-13-7x500.png)
2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-((4-(2-FLUOROPHENYL)PIPERAZINYL)ETHYLIDENE)INDANE-1,3-DIONE
- 2-[1-[4-(2-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
- 2-{1-[4-(2-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
- 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
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- MDL: MFCD00245176
- インチ: 1S/C21H19FN2O2/c1-14(19-20(25)15-6-2-3-7-16(15)21(19)26)23-10-12-24(13-11-23)18-9-5-4-8-17(18)22/h2-9H,10-13H2,1H3
- InChIKey: OMWUZVXKFQEQBX-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1CCN(/C(/C)=C2\C(C3C=CC=CC=3C\2=O)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 583
- トポロジー分子極性表面積: 40.6
2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB161472-1 g |
2-((4-(2-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione |
1024255-13-7 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB161472-5 g |
2-((4-(2-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione |
1024255-13-7 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB161472-5g |
2-((4-(2-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione; . |
1024255-13-7 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB161472-10 g |
2-((4-(2-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione |
1024255-13-7 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB161472-1g |
2-((4-(2-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione; . |
1024255-13-7 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB161472-10g |
2-((4-(2-Fluorophenyl)piperazinyl)ethylidene)indane-1,3-dione; . |
1024255-13-7 | 10g |
€482.50 | 2024-06-10 |
2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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4. Book reviews
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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9. Book reviews
2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 1024255-13-7 and Product Name: 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
The compound identified by the CAS number 1024255-13-7 and the product name 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique properties and potential therapeutic applications.
At the core of this compound's structure is the indene-1,3-dione moiety, a heterocyclic system that has garnered attention due to its versatility in drug design. Indene derivatives are known for their ability to interact with biological targets in a manner that can modulate physiological processes. The presence of the 1,3-dione group within the indene scaffold enhances the compound's reactivity and allows for further functionalization, which is crucial for optimizing its pharmacological profile.
The nitrogen-containing piperazine ring is another critical feature of this molecule. Piperazine derivatives are widely recognized for their role in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs, antihistamines, and antimicrobial agents. The specific substitution pattern on the piperazine ring, namely 4-(2-fluorophenyl)piperazin-1-yl, introduces a fluorine atom into the structure. Fluoro-substituted aromatic rings are frequently employed in drug development due to their ability to improve metabolic stability, binding affinity, and overall bioavailability.
The ethylidene bridge connecting the piperazine ring to the indene core serves as a linker that influences the conformational flexibility of the molecule. This flexibility is essential for achieving optimal interactions with biological targets, such as enzymes or receptors. The overall three-dimensional shape of 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is likely tailored to fit specific binding pockets in proteins, which is a key consideration in rational drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione with greater accuracy. Molecular docking studies have shown that this molecule can interact with various targets, including serotonergic receptors and dopamine transporters. These interactions are of particular interest due to their potential implications in treating neurological disorders such as depression and schizophrenia.
In vitro studies have begun to elucidate the pharmacological properties of this compound. Preliminary results suggest that it exhibits moderate affinity for certain serotonin receptor subtypes, making it a candidate for further development as an antidepressant or anxiolytic agent. Additionally, its interaction with dopamine transporters suggests potential applications in managing symptoms associated with dopamine dysregulation.
The synthesis of 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made it possible to construct this molecule efficiently. The use of fluorinated aromatic compounds requires careful handling to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds that define its structure.
As research continues, modifications to the core structure of 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione may be explored to enhance its pharmacological properties. For instance, exploring different substitution patterns on the piperazine ring or incorporating additional functional groups could lead to improved efficacy or reduced side effects. The indene scaffold also offers opportunities for derivatization, allowing chemists to fine-tune the molecule's behavior.
The impact of fluorine atoms on pharmaceutical compounds cannot be overstated. Fluorine's ability to influence electronic properties and metabolic stability makes it a valuable tool in drug design. In 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione, the fluorine atom at position 2 of the phenyl ring likely contributes to enhanced binding affinity by increasing lipophilicity and reducing rotation around certain bonds.
Future studies will likely focus on understanding how variations in substituents affect the biological activity of this compound. High-throughput screening (HTS) techniques could be employed to rapidly test large libraries of analogs derived from 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione, providing insights into structure/activity relationships (SAR). These studies will be crucial for guiding further optimization efforts.
The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for exploring compounds like 1024255-13-7. Predictive models can help identify promising candidates based on their structural features before experimental validation is required. This approach accelerates the drug development process by filtering out less promising molecules early on.
In conclusion,1024255-13-7 and its corresponding product name,2-[1-[4-(2-fluorophenyl)piperazin-- ilyl]ethylidene]indene-- 3--dione, represent a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. The combination of pharmacophoric elements such as indene-- 1--3--diones and piperazine rings with fluorinated aromatic substituents creates a molecule with significant potential for further exploration in medicinal chemistry.
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